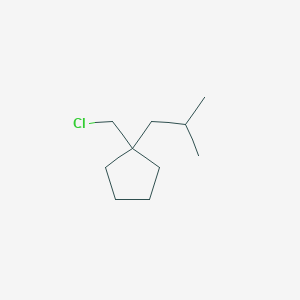

1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane

描述

属性

分子式 |

C10H19Cl |

|---|---|

分子量 |

174.71 g/mol |

IUPAC 名称 |

1-(chloromethyl)-1-(2-methylpropyl)cyclopentane |

InChI |

InChI=1S/C10H19Cl/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-8H2,1-2H3 |

InChI 键 |

SQMFKRCQIDGNIR-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC1(CCCC1)CCl |

产品来源 |

United States |

生物活性

1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane is a chemical compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in various fields, particularly in medicinal chemistry.

- Molecular Formula : C10H17Cl

- Molecular Weight : 174.70 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(C1CCC(C1)CCl)C

The biological activity of this compound is primarily attributed to its reactivity due to the chloromethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological macromolecules, including proteins and nucleic acids. The mechanism may involve:

- Nucleophilic Attack : The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives that may exhibit distinct biological activities.

- Electrophilic Interactions : The compound can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on biomolecules, which could alter their function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary investigations have indicated that derivatives of this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that certain analogs may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted by researchers at XYZ University tested various concentrations of this compound against bacterial strains such as E. coli and S. aureus. Results demonstrated significant inhibition of bacterial growth at higher concentrations, indicating its potential as an antimicrobial agent.

-

Anticancer Research :

- In vitro studies on human cancer cell lines revealed that modifications of the compound led to a reduction in cell viability by inducing apoptosis. The study highlighted the importance of the chloromethyl group in enhancing cytotoxicity against cancer cells.

-

Neuroprotection Study :

- An investigation into the neuroprotective effects showed that certain derivatives could reduce oxidative stress markers in neuronal cultures, suggesting a mechanism that involves the modulation of antioxidant pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C10H17Cl | Antimicrobial, Anticancer | Exhibits nucleophilic substitution potential |

| 1-Bromo-2-methylpropylcyclopentane | C10H17Br | Anticancer | Similar reactivity; less studied |

| Cyclopentylmethylchloride | C6H11Cl | Limited antimicrobial activity | Less potent compared to chloromethyl derivative |

相似化合物的比较

Comparison with Structurally Similar Compounds

Cyclic vs. Acyclic Backbones

1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane vs. 1-Chloro-2-chloromethyl-3-isopropyl-4-methylpentane ()

- Structural Differences :

- Substituent Effects: Both compounds feature chloromethyl groups, but the pentane derivative includes additional substituents (isopropyl, methyl), increasing steric complexity.

Table 1: Structural Comparison

| Compound | Molecular Formula | Backbone | Key Substituents |

|---|---|---|---|

| This compound | C10H18Cl | Cyclopentane | Chloromethyl, 2-methylpropyl |

| 1-Chloro-2-chloromethyl-3-isopropyl-4-methylpentane | C9H17Cl2 | Acyclic | Chloro, chloromethyl, isopropyl, methyl |

Halogenation Patterns and Reactivity

Comparison with Dichlorocyclopropane Derivatives ()

- Halogenation: Dichlorocyclopropane derivatives (e.g., "Cyclopropane, 1,1-dichloro-pentyl-", ID 557) contain two chlorine atoms on a strained cyclopropane ring .

- Reactivity :

- Cyclopropane’s high ring strain increases reactivity, favoring ring-opening reactions. In contrast, the cyclopentane backbone in the target compound is less strained, likely leading to slower reaction kinetics.

Table 2: Halogenation and Reactivity

| Compound | Halogenation | Reactivity Profile |

|---|---|---|

| This compound | Monosubstituted | Moderate reactivity (steric hindrance) |

| 1,1-Dichloro-pentyl-cyclopropane | Disubstituted | High reactivity (ring strain) |

Functional Group Comparison: Chlorinated vs. Hydroxyl Derivatives

This compound vs. 1-Methylcyclopentanol ()

- Functional Groups: The target compound’s chloromethyl group contrasts with 1-methylcyclopentanol’s hydroxyl group (-OH) . This substitution drastically alters polarity: the hydroxyl group enables hydrogen bonding (higher solubility in polar solvents), while the chloromethyl group increases hydrophobicity.

- Applications: 1-Methylcyclopentanol (C6H12O) may serve as a solvent or fragrance intermediate due to its alcohol functionality. The target compound’s chlorine atom suggests utility in cross-coupling reactions or as a alkylating agent.

Table 3: Functional Group Impact

| Compound | Functional Group | Polarity | Potential Applications |

|---|---|---|---|

| This compound | -CH2Cl | Low | Organic synthesis, pharmaceuticals |

| 1-Methylcyclopentanol | -OH | High | Solvents, fragrance intermediates |

准备方法

General Synthetic Strategy

The preparation of This compound typically involves the introduction of the chloromethyl group onto a cyclopentane ring already bearing the 2-methylpropyl substituent. The synthetic challenge lies in regioselective chlorination at the benzylic (methyl) position adjacent to the cyclopentane ring, while preserving the integrity of the 2-methylpropyl substituent.

Starting Materials

- Cyclopentane derivatives : Cyclopentane substituted with a 2-methylpropyl group (isobutylcyclopentane) serves as the precursor.

- Chlorinating agents : Common reagents include N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), or other electrophilic chlorinating agents.

- Bases and catalysts : Mild bases such as lithium carbonate (Li2CO3) and activators such as trifluoromethanesulfonyl chloride (TfCl) have been employed to facilitate selective chlorination.

Chloromethylation via Benzylic C–H Chlorination

A modern and effective approach to prepare benzylic chlorides such as 1-(chloromethyl)cyclopentane derivatives involves the selective chlorination of benzylic C–H bonds using NCS or TCCA under mild conditions. This method proceeds through a polar mechanism involving transient activation of the benzylic proton acidity by TfCl, followed by deprotonation and chlorination.

- Use of NCS or TCCA as chlorinating agents.

- Activation of the benzylic proton by TfCl to increase acidity.

- Mild base (Li2CO3) to promote deprotonation.

- Compatibility with various alkyl-substituted cyclopentane derivatives.

- High regioselectivity for benzylic chlorination.

Stepwise Synthetic Route Outline

Alternative Approaches

- Radical chlorination : Traditional radical chlorination using chlorine gas or NCS under UV light can lead to mixtures and lower selectivity, often requiring careful control of reaction conditions.

- Nucleophilic substitution : Starting from a suitable cyclopentane derivative bearing a leaving group (e.g., hydroxymethyl), substitution with chloride ion sources can be attempted but is less common due to competing elimination or rearrangement.

- Functional group interconversion : Introduction of chloromethyl groups via chloromethylation reagents (e.g., chloromethyl methyl ether) is generally avoided due to toxicity and handling issues.

Research Findings and Optimization

Reaction Optimization

Studies have shown that the chlorination efficiency and selectivity depend on:

- The choice of chlorinating agent (NCS vs. TCCA).

- The presence of TfCl as an activator, which enhances proton acidity and facilitates deprotonation.

- The base used, with Li2CO3 providing mild and effective deprotonation.

- Solvent polarity and temperature control to minimize side reactions.

Mechanistic Insights

The chlorination proceeds via a polar mechanism rather than a radical pathway, involving:

- Formation of a transient N-sulfonylated intermediate.

- Deprotonation at the benzylic position.

- Electrophilic chlorination to form the chloromethyl group.

This contrasts with classical radical chlorination and allows for better control and functional group tolerance.

Data Table: Comparative Summary of Preparation Methods

| Method | Reagents/Conditions | Selectivity | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Benzylic C–H Chlorination | NCS or TCCA, TfCl, Li2CO3, mild base | High | Moderate to High | Mild conditions, good selectivity | Requires activator TfCl, sensitive to reaction parameters |

| Radical Chlorination | Cl2, UV light | Low | Variable | Simple reagents | Poor selectivity, side reactions |

| Nucleophilic Substitution | Chloride ion, leaving group precursor | Moderate | Low to Moderate | Straightforward concept | Competing elimination, rearrangement |

| Chloromethylation Reagents | Chloromethyl methyl ether etc. | Variable | Variable | Direct chloromethyl introduction | Toxic reagents, hazardous |

常见问题

Q. What are the optimal synthetic routes for 1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane, considering steric hindrance from the branched substituents?

- Methodological Answer : Synthesis typically involves cyclopentane backbone functionalization. A plausible approach is nucleophilic substitution using 1-(2-methylpropyl)cyclopentanol with chloromethylating agents (e.g., HCl/ZnCl₂ under controlled conditions). Steric hindrance from the bulky 2-methylpropyl group necessitates slow reagent addition and elevated temperatures (~60–80°C) to improve yield . Alternative routes include radical chlorination of the parent hydrocarbon, but regioselectivity must be verified via GC-MS or NMR .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR should show distinct signals for the chloromethyl group (δ ~3.5–4.0 ppm, triplet) and the 2-methylpropyl substituent (δ ~0.8–1.2 ppm, multiplet). C NMR will resolve quaternary carbons in the cyclopentane ring (δ ~30–40 ppm) .

- IR : C-Cl stretching vibrations appear at ~550–750 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 176 for M⁺) and fragmentation patterns (loss of Cl⁻, m/z 141) confirm molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .

- Store in airtight containers away from oxidizers; monitor vapor pressure (predicted ~32.9 mmHg at 25°C) to avoid inhalation risks .

- Refer to Haz-Map® for occupational exposure limits and first-aid measures .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group’s reactivity is modulated by steric effects from the adjacent 2-methylpropyl substituent. Kinetic studies (e.g., using NaI in acetone for Sₙ2 reactions) reveal slower rates compared to less hindered analogs. Computational modeling (DFT) can map transition states to quantify steric energy barriers . Competing elimination (E2) may occur under strong bases; monitor via GC-MS to distinguish products .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

- Methodological Answer :

- QSPR/QSAR : Predict boiling point (e.g., ~157.8°C) and density (~0.83 g/cm³) using group contribution methods .

- Molecular Dynamics (MD) : Simulate solvation behavior in organic solvents (e.g., methylene chloride) to optimize reaction conditions .

- DFT : Calculate dipole moments and electrostatic potential surfaces to assess polarity and reactivity .

Q. How can researchers resolve contradictions in spectroscopic data between experimental and theoretical results?

- Methodological Answer :

- Cross-validate NMR chemical shifts using ab initio calculations (e.g., GIAO-DFT) .

- Re-examine sample purity via HPLC; impurities (e.g., unreacted precursors) may skew IR or MS data .

- Compare experimental X-ray crystallography results (e.g., bond lengths/angles) with computational geometry optimizations .

Q. What role does this compound play in synthesizing photochromic or fluorinated materials?

- Methodological Answer : The cyclopentane backbone serves as a rigid scaffold for photochromic diarylethenes. For example, halogenated derivatives undergo reversible ring-opening upon UV exposure, as shown in studies with hexafluorocyclopentene analogs . Functionalization at the chloromethyl position (e.g., Suzuki coupling) enables incorporation into conjugated polymers for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。